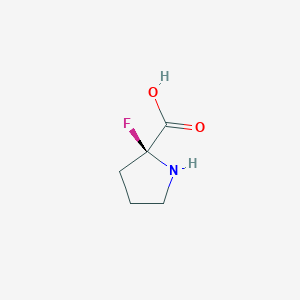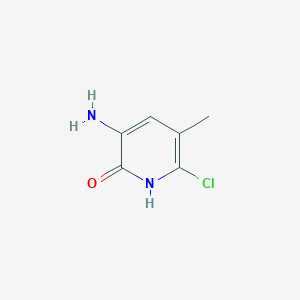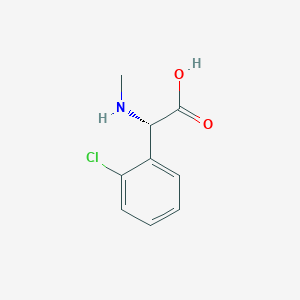
(S)-2-Fluoropyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Fluoropyrrolidine-2-carboxylicacid is a chiral fluorinated amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoropyrrolidine-2-carboxylicacid typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the asymmetric synthesis starting from (S)-proline. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to ensure high yield and enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Fluoropyrrolidine-2-carboxylicacid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve the desired stereochemistry. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Fluoropyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyrrolidone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions include fluorinated pyrrolidones, alcohols, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-Fluoropyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials science for the creation of novel fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-Fluoropyrrolidine-2-carboxylicacid involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The compound may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
(S)-2-Fluoropyrrolidine-2-carboxylicacid can be compared with other fluorinated amino acids and pyrrolidine derivatives:
Similar Compounds: (S)-2-Fluoroproline, (S)-2-Fluoropyrrolidine, and (S)-2-Fluoropyrrolidine-3-carboxylicacid.
Uniqueness: The unique combination of the fluorine atom and the chiral pyrrolidine ring in (S)-2-Fluoropyrrolidine-2-carboxylicacid provides distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in non-fluorinated or differently substituted analogs.
Propriétés
Formule moléculaire |
C5H8FNO2 |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
(2S)-2-fluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)2-1-3-7-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1 |
Clé InChI |
PNTVJAVLOCULJP-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@@](NC1)(C(=O)O)F |
SMILES canonique |
C1CC(NC1)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)


![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)



